Corylin

Overview

Description

Corylin is a naturally occurring flavonoid isolated from the fruit of Psoralea corylifolia L., a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Biochemical Analysis

Biochemical Properties

Corylin plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of mitogen-activated protein kinases, which are involved in inflammatory responses . Additionally, this compound interacts with the growth arrest-specific gene 6 (GAS6) and its receptor AXL, modulating signaling pathways that regulate cell survival and proliferation . These interactions highlight this compound’s potential as a modulator of biochemical pathways involved in inflammation and cell growth.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cultured human cells, this compound has been shown to reduce cellular senescence, a state of irreversible cell cycle arrest . This reduction in senescence is associated with decreased expression of senescence markers such as SA-β-GAL and p21 . This compound also influences cell signaling pathways, including the mTOR pathway, which is involved in nutrient sensing and cellular metabolism . By modulating these pathways, this compound can impact gene expression and cellular metabolism, promoting cell survival and longevity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific proteins and enzymes, modulating their activity. For example, this compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in inflammatory responses . This inhibition reduces the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . Additionally, this compound modulates the Wnt/β-catenin signaling pathway, promoting osteoblastic differentiation and bone formation . These molecular interactions underscore this compound’s potential as a therapeutic agent for inflammatory and bone-related disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, maintaining its biological activity over extended periods . Its effects on cellular function can vary depending on the duration of exposure. For instance, long-term treatment with this compound has been shown to reduce the production of pro-inflammatory cytokines and mediators in LPS-activated cells . These findings suggest that this compound’s anti-inflammatory effects may be sustained over time, making it a promising candidate for chronic inflammatory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can improve cardiac dysfunction induced by sepsis in mice, with higher doses leading to more pronounced effects . At very high doses, this compound may exhibit toxic effects, highlighting the importance of determining optimal dosages for therapeutic applications . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to activate the Wnt/β-catenin signaling pathway, promoting osteoblastic differentiation and bone formation . Additionally, this compound modulates the mTOR pathway, influencing cellular metabolism and nutrient sensing . These interactions highlight this compound’s role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and distribution . This compound’s localization within cells can influence its biological activity, with studies showing that it accumulates in specific cellular compartments such as the nucleus and mitochondria . These findings suggest that this compound’s transport and distribution are critical determinants of its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It has been shown to localize to the nucleus and mitochondria, where it modulates various cellular processes . This compound’s nuclear localization is associated with its ability to regulate gene expression, while its mitochondrial localization influences cellular metabolism and energy production . These findings highlight the importance of subcellular localization in determining this compound’s biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Corylin can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired flavonoid structure .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from Psoralea corylifolia L. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify this compound. This method ensures a high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Corylin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Corylin has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying flavonoid chemistry and reactions.

Biology: Investigated for its effects on cellular processes, including cell differentiation and proliferation.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and osteoporosis.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties .

Mechanism of Action

Corylin exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines by modulating the NF-κB pathway.

Antioxidant: Activates the Nrf2/HO-1 pathway, enhancing the cellular antioxidant response.

Anticancer: Suppresses cancer cell proliferation and migration by upregulating tumor suppressor genes and inhibiting epithelial-mesenchymal transition

Comparison with Similar Compounds

Similar Compounds

Bavachalcone: Another flavonoid from Psoralea corylifolia L. with similar bioactive properties.

Ononin: A flavonoid with comparable antioxidant and anti-inflammatory effects

Uniqueness of Corylin

This compound is unique due to its dual pathway activation in osteoblastic differentiation, involving both estrogen and Wnt/β-catenin signaling pathways. This dual mechanism distinguishes it from other similar compounds and enhances its potential therapeutic applications .

Biological Activity

Corylin is a flavonoid compound derived from Psoralea corylifolia, a plant traditionally used in Chinese medicine. Recent research has highlighted its diverse biological activities, including anti-inflammatory, anti-tumor, and osteogenic effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is classified as a flavonoid and is primarily extracted from the seeds of Psoralea corylifolia. Its molecular structure contributes to its various biological activities, including antioxidant and anti-inflammatory properties.

1. Anti-Cancer Properties

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC) cells.

- Mechanism of Action : this compound inhibits cell proliferation, migration, and invasion in HCC cells by inducing apoptosis through the activation of caspases 3 and 9. It also reduces the expression of RAD51, a protein involved in DNA repair mechanisms, thereby enhancing the sensitivity of cancer cells to chemotherapeutic agents .

- Case Study : A study conducted on HCC cells showed that this compound significantly increased the toxic effects of chemotherapeutic drugs while inhibiting homologous recombination (HR) repair pathways, suggesting a potential role as an adjunct therapy in cancer treatment .

2. Osteogenic Activity

This compound has been shown to promote bone differentiation and mineralization in osteoblasts.

- Mechanism of Action : The osteogenic effects are mediated through the activation of Wnt/β-catenin signaling pathways and estrogen receptor pathways. This compound enhances the expression of key osteogenic markers such as Runx2, Osterix, and ALP .

- Research Findings : In vitro studies indicated that this compound-treated osteoblasts exhibited increased differentiation and mineralization capabilities. Additionally, it stimulated osteogenesis in bone micromass derived from mesenchymal progenitor cells .

3. Wound Healing Properties

This compound accelerates wound healing by modulating inflammatory responses and promoting fibroblast activity.

- Mechanism of Action : It activates the PI3K/AKT signaling pathway and SIRT1 signaling, which enhances fibroblast migration and collagen deposition. In vivo studies demonstrated that this compound significantly reduced inflammation and improved wound healing rates in mice models .

- Case Study : A recent study showed that administration of this compound led to faster recovery in full-thickness skin wounds compared to controls, highlighting its potential as a therapeutic agent for chronic wounds .

Summary of Biological Activities

Properties

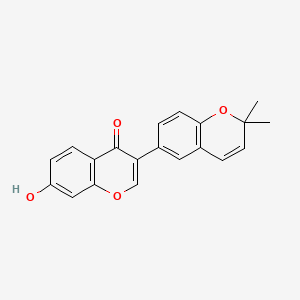

IUPAC Name |

3-(2,2-dimethylchromen-6-yl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)16-11-23-18-10-14(21)4-5-15(18)19(16)22/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAACAMQKVIVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601156014 | |

| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53947-92-5 | |

| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53947-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Corylin exert its anti-inflammatory effects?

A: this compound demonstrates anti-inflammatory activity through multiple pathways. Research shows it can suppress the activation of mitogen-activated protein kinase (MAPK) signaling pathways, thereby inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in both human and murine macrophages. [, ] Additionally, this compound attenuates the activation of the signal transducer and activator of transcription 3 (STAT3) pathway, further contributing to its anti-inflammatory properties. []

Q2: What evidence supports this compound's potential as an anti-cancer agent?

A: this compound exhibits anti-cancer effects in various in vitro and in vivo models. It has been shown to inhibit the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells. [] Moreover, this compound suppresses epithelial-mesenchymal transition in HCC, a crucial process in cancer metastasis. [] This anti-cancer activity is linked to the upregulation of the tumor suppressor long noncoding RNA growth arrest-specific transcript 5 (GAS5). []

Q3: Can this compound be used to treat colitis-associated colorectal cancer (CAC)?

A: Research in a mouse model of dextran sodium sulfate (DSS)-induced colitis suggests that this compound holds promise for CAC treatment. [] this compound administration improved survival rates, reduced inflammation, and ameliorated colon tissue damage in these mice. [] It achieved this by modulating gut microbiota composition, upregulating intestinal tight junction proteins, and downregulating pro-inflammatory cytokines and signaling markers. []

Q4: Does this compound impact bone health?

A: this compound demonstrates a dual-action mechanism promoting bone health. Firstly, it induces osteoblastic differentiation, enhancing the expression of crucial osteogenic markers like Runx2, Osterix, Col1, and ALP, leading to increased mineralization. [] Secondly, this compound acts as an osteoclast inhibitor by suppressing RANKL-induced osteoclast differentiation and downregulating osteoclastic marker genes. []

Q5: How does this compound affect lipid metabolism?

A: Studies reveal that this compound selectively inhibits heat shock protein 9β (HSP90β), an emerging target for metabolic diseases. [] This selective inhibition promotes the degradation of mature sterol regulatory element-binding proteins (mSREBPs) via the Akt-GSK3β-FBW7 pathway, ultimately reducing lipid and cholesterol levels. []

Q6: What is the role of microRNAs in this compound's anticancer activity?

A: this compound has been shown to modulate microRNA expression, contributing to its anticancer effects. Specifically, it upregulates miR-34c, which targets and inhibits the long non-coding RNA LINC00963, a molecule implicated in breast cancer metastasis. [] This this compound-mediated increase in miR-34c expression depends on p53. []

Q7: Can this compound impact wound healing?

A: this compound demonstrates potential in promoting wound healing. In mouse models, it accelerates the healing of full-thickness skin wounds by reducing inflammatory responses and promoting collagen deposition. [] Mechanistically, this compound activates the PI3K/AKT signaling pathway in fibroblasts, boosting their migration, proliferation, and scratch healing capabilities. []

Q8: What role does sirtuin 1 (SIRT1) play in this compound's therapeutic effects?

A: this compound activates SIRT1 signaling, contributing to its beneficial effects. [] This activation enhances the deacetylation and cytoplasmic translocation of NF-κB p65, effectively reducing lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. []

Q9: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C20H16O6 and a molecular weight of 352.34 g/mol. []

Q10: Which analytical techniques are used to identify and quantify this compound?

A: Various analytical techniques are employed for this compound analysis, including high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and time-of-flight mass spectrometry (TOF-MS). [] Thin-layer chromatography (TLC) with fluorodensitometry is also used for quantification, particularly in preparations like Bakuchi oil. [] Other methods include HPLC-electrochemical detection (ECD), HPLC-MS/MS, and ionic liquid-based ultrasonic-assisted extraction (ILUAE) for separation, identification, and quantification in different matrices. []

Q11: What are the advantages of using the quantitative analysis of multicomponents by single marker (QAMS) method for this compound analysis?

A: The QAMS method offers a reliable and efficient alternative to traditional external standard methods for quantifying this compound and other flavonoids in Psoralea corylifolia. [, ] It proves particularly valuable when reference standards for all target compounds are scarce. [, ]

Q12: Does this compound exhibit sex-related pharmacokinetics?

A: Research suggests that some active compounds in Psoralea corylifolia, including this compound, exhibit sex-related pharmacokinetics. [] For instance, this compound levels were lower in the blood of both female and male diabetic rats compared to normal rats. [] Conversely, flavonoids like Bavachinin and Bakuchalcone showed decreased levels in female diabetic rats but elevated levels in male diabetic rats. []

Q13: How do different physiological states impact this compound pharmacokinetics?

A: Studies indicate that physiological states can significantly influence the pharmacokinetics of this compound and other bioactive compounds in Psoralea corylifolia. [] For instance, LPS-induced inflammation in rats altered the absorption, distribution, metabolism, and excretion profiles of several compounds, including this compound. []

Q14: Does this compound interact with drug-metabolizing enzymes?

A: While specific data on this compound's interaction with drug-metabolizing enzymes is limited in the provided research, other constituents of Psoralea corylifolia have shown inhibitory potential towards human carboxylesterase 1 (hCES1). [] This highlights the need for further investigation into this compound's potential for drug interactions.

Q15: What is known about the safety profile of this compound?

A: While this compound generally shows a favorable safety profile in preclinical studies, further research is needed to comprehensively understand its long-term effects and potential toxicity in humans. [] Some studies suggest that specific Psoralea corylifolia constituents might contribute to liver injury. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.